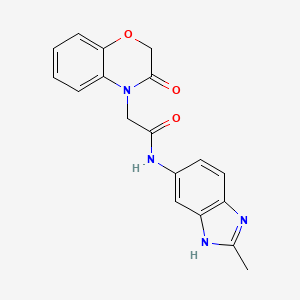![molecular formula C19H31N3O4S B4711427 1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B4711427.png)
1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide, also known as DSP-4, is a synthetic compound that has been extensively studied in the field of neuroscience. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
Mecanismo De Acción
1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide selectively targets noradrenergic neurons in the brain and causes their degeneration. The mechanism of action of this compound involves the uptake of the compound by noradrenergic neurons, where it is converted into a toxic metabolite that causes neuronal damage and death.
Biochemical and Physiological Effects:
The degeneration of noradrenergic neurons caused by this compound has been shown to result in a decrease in the levels of norepinephrine in the brain. This reduction in norepinephrine levels has been associated with various physiological and behavioral effects, including changes in blood pressure, heart rate, and locomotor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide in lab experiments is its selectivity for noradrenergic neurons, which allows for the specific targeting of this neuronal population. However, the use of this compound also has some limitations, including the potential for off-target effects and the need for careful dosing to avoid excessive neuronal damage.
Direcciones Futuras
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide, including the development of new methods for its synthesis and purification, as well as the exploration of its potential applications in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound on the noradrenergic system and to identify potential therapeutic targets for the treatment of these conditions.
Aplicaciones Científicas De Investigación
1-[(dimethylamino)sulfonyl]-N-[3-(2-ethoxyphenyl)propyl]-4-piperidinecarboxamide has been extensively used in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. One of the main applications of this compound is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been used to study the role of the noradrenergic system in stress and anxiety, as well as in the regulation of sleep and wakefulness.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(2-ethoxyphenyl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O4S/c1-4-26-18-10-6-5-8-16(18)9-7-13-20-19(23)17-11-14-22(15-12-17)27(24,25)21(2)3/h5-6,8,10,17H,4,7,9,11-15H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIWXULXRSJUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4711359.png)


![1-(1-adamantyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4711381.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4711390.png)
![9-ethyl-3-[(4-ethyl-1-piperazinyl)methyl]-9H-carbazole](/img/structure/B4711397.png)

![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711419.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)
![isopropyl 2-[(phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4711437.png)
![1-[3-(4-isopropylphenyl)propanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4711447.png)